N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide
Overview
Description
N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C16H15FN2O2 and its molecular weight is 286.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.11175589 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Opioid Research
Synthetic opioids, including compounds structurally similar to N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide, have been extensively researched for their potential as alternatives to traditional opium-based derivatives. These studies aim to identify compounds with improved side-effect profiles, such as reduced dependence and abuse liability. The development and analysis of new psychoactive substances (NPS) have posed challenges for policymakers, clinicians, and law enforcement worldwide due to their emergence on the market and association with adverse effects (Elliott, Brandt, & Smith, 2016).
Antagonists for Therapeutic Applications
Research into specific crystalline forms of compounds structurally related to this compound has revealed their potential use in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression. This highlights the therapeutic versatility of such compounds (Norman, 2008).
Histone Deacetylase Inhibitors
The development of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors indicates the role of structurally similar compounds in cancer research. These inhibitors show promise in affecting cell migration and inducing apoptosis, offering a potential pathway for future molecular therapies (Rodrigues et al., 2016).
Metabotropic Glutamate Receptor Antagonists
Compounds with structural similarities to this compound have been identified as potent metabotropic glutamate receptor 1 (mGluR1) antagonists. These findings underscore the potential of such compounds in developing treatments for neurological disorders and elucidating mGluR1 functions in humans (Satoh et al., 2009).
Insect Repellent and Insecticidal Research
The study of N,N-diethyl-3-methylbenzamide (DEET) and related compounds for their insect repellent and toxicological effects on specific insect species, including their mode of action and potential synergies with other chemicals, reflects the broader research interest in developing safer, more effective pest control methods. This research is crucial for public health, particularly in controlling disease vectors (Alzogaray, 2015).
Properties
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-3-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-6-7-14(9-15(10)18-11(2)20)19-16(21)12-4-3-5-13(17)8-12/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAADFMXDMOJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.